DNP-beta-alanine

Übersicht

Beschreibung

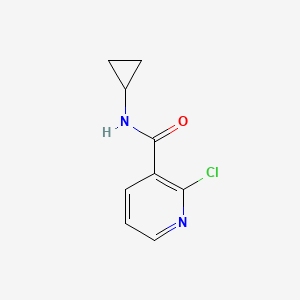

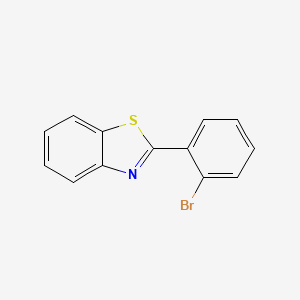

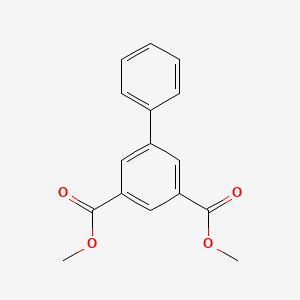

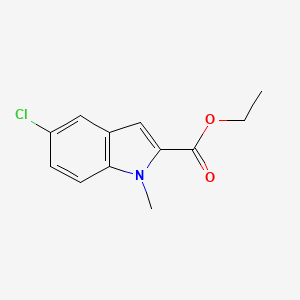

DNP-beta-alanine, also known as N-(2,4-Dinitrophenyl)-beta-alanine, is a compound with the molecular formula C9H9N3O6 . Beta-alanine is a naturally occurring beta amino acid, which is an amino acid in which the amino group is attached to the beta-carbon . It is formed by the degradation of dihydrouracil and carnosine .

Synthesis Analysis

Beta-alanine can be synthesized through both chemical and biological methods . The chemical synthesis method is well developed, but it requires extreme reaction conditions, including high temperature and pressure, and strongly acidic and alkaline conditions . Biological methods, on the other hand, offer product specificity, mild conditions, and simple processes, making them more promising production methods for beta-alanine .

Molecular Structure Analysis

The DNP-beta-alanine molecule contains a total of 27 bonds. There are 18 non-H bonds, 11 multiple bonds, 6 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 carboxylic acid .

Chemical Reactions Analysis

Beta-alanine is a component of the peptides carnosine and anserine and also of pantothenic acid (vitamin B5), which itself is a component of coenzyme A . Beta-alanine is metabolized into acetic acid . Dynamic nuclear polarization (DNP) can boost sensitivity in nuclear magnetic resonance (NMR) experiments by several orders of magnitude .

Physical And Chemical Properties Analysis

DNP-beta-alanine has a molecular weight of 255.18 g/mol . It is a compound with the molecular formula C9H9N3O6 .

Wissenschaftliche Forschungsanwendungen

In plants, β-alanine is intricately linked to various metabolic processes. It is involved in the synthesis of pantothenate (vitamin B5) through the condensation with pantoate, a process essential for all organisms. This synthesis is crucial for the production of coenzyme A (CoA) and acyl carrier protein. Additionally, β-alanine's metabolism in plants is associated with the metabolism of branched-chain amino acids (BCAAs) and may influence levels of β-alanine through a feedback loop involving BCAA degradation. In terms of synthesis pathways, propionate serves as a precursor in a pathway involving β-alanine aminotransferase, leading to the production of β-alanine through a series of enzymatic reactions. This pathway's identification and exploration in plants like Arabidopsis thaliana highlight the significance of β-alanine in plant biology and its potential applications in biotechnological advancements.

Wirkmechanismus

Target of Action

DNP-beta-alanine, also known as N-(2,4-Dinitrophenyl)-β-alanine , is a derivative of the naturally occurring beta amino acid, β-alanine . The primary targets of β-alanine are brain cells, particularly in conditions that mimic acute stroke . It has been shown to protect key physiological functions of brain cells exposed to such conditions .

Mode of Action

β-Alanine exerts its neuroprotective action through several distinct pharmacological mechanisms . It has been suggested that β-alanine may act as a false transmitter, replacing gamma-aminobutyric acid (GABA), due to its demonstrated neuronal uptake and neuronal receptor sensitivity .

Biochemical Pathways

β-Alanine is formed in vivo by the degradation of dihydrouracil and carnosine . It is a component of the peptides carnosine and anserine, and also of pantothenic acid (vitamin B5), which itself is a component of coenzyme A . β-Alanine is metabolized into acetic acid .

Pharmacokinetics

The pharmacokinetics of β-alanine have been studied using different dosing strategies . It has been found that both fixed and weight-relative doses of β-alanine result in a high inter-individual variability in pharmacokinetic plasma profiles . Body weight has been shown to explain a relevant part of the variation observed following a fixed dose .

Result of Action

The supplementation with β-alanine has been shown to increase the concentration of carnosine in muscles, decrease fatigue in athletes, and increase total muscular work done . In the context of neuroprotection, β-alanine has been found to protect key physiological functions of brain cells exposed to acute stroke-mimicking conditions .

Eigenschaften

IUPAC Name |

3-(2,4-dinitroanilino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O6/c13-9(14)3-4-10-7-2-1-6(11(15)16)5-8(7)12(17)18/h1-2,5,10H,3-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSSZEVXYIHNWQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399316 | |

| Record name | DNP-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DNP-beta-alanine | |

CAS RN |

3185-97-5 | |

| Record name | DNP-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(Cyclohexylamino)carbonyl]glycine](/img/structure/B1609025.png)